N'-[2-(benzenesulfonyl)-2-(thiophen-2-yl)ethyl]-N-(2-hydroxyethyl)ethanediamide
Description
N'-[2-(Benzenesulfonyl)-2-(thiophen-2-yl)ethyl]-N-(2-hydroxyethyl)ethanediamide is an ethanediamide derivative featuring a benzenesulfonyl group, a thiophen-2-yl moiety, and a hydroxyethyl substituent. The ethanediamide (oxamide) backbone serves as a critical pharmacophore, often associated with hydrogen-bonding interactions in biological systems.
Properties
IUPAC Name |
N'-[2-(benzenesulfonyl)-2-thiophen-2-ylethyl]-N-(2-hydroxyethyl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O5S2/c19-9-8-17-15(20)16(21)18-11-14(13-7-4-10-24-13)25(22,23)12-5-2-1-3-6-12/h1-7,10,14,19H,8-9,11H2,(H,17,20)(H,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALMXRVCHWDKLHK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)C(CNC(=O)C(=O)NCCO)C2=CC=CS2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[2-(benzenesulfonyl)-2-(thiophen-2-yl)ethyl]-N-(2-hydroxyethyl)ethanediamide typically involves multi-step organic reactions. One common method includes the reaction of benzenesulfonyl chloride with thiophene-2-yl-ethylamine to form an intermediate, which is then reacted with N-(2-hydroxyethyl)ethanediamide under controlled conditions. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions. The process may include purification steps such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
N’-[2-(benzenesulfonyl)-2-(thiophen-2-yl)ethyl]-N-(2-hydroxyethyl)ethanediamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The benzenesulfonyl group can be reduced to a benzyl group.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring may yield thiophene sulfoxide or sulfone derivatives.
Scientific Research Applications
N’-[2-(benzenesulfonyl)-2-(thiophen-2-yl)ethyl]-N-(2-hydroxyethyl)ethanediamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound may be studied for its potential biological activity, including antimicrobial or anticancer properties.
Medicine: Research may explore its use as a drug candidate or a pharmacological tool.
Industry: It can be used in the development of new materials or as a catalyst in various chemical processes.
Mechanism of Action
The mechanism by which N’-[2-(benzenesulfonyl)-2-(thiophen-2-yl)ethyl]-N-(2-hydroxyethyl)ethanediamide exerts its effects involves interactions with specific molecular targets. The benzenesulfonyl group may interact with proteins or enzymes, altering their activity. The thiophene ring can participate in π-π interactions with aromatic residues in proteins, potentially affecting their function.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural Analogues
The following compounds share structural similarities with the target molecule, particularly in their ethanediamide cores and heterocyclic substituents:
Research Findings and Structural Trends
- Yield Optimization : High yields (e.g., 93% in ) are achievable for ethanediamides using activating agents like HBTU, suggesting efficient synthetic routes for the target compound .
- Crystallography and Stability : Lead-dithiocarbamate complexes (–4) highlight the importance of sulfur-containing groups in metal coordination, though these are less relevant to the target’s sulfonyl-based structure .
- Thermal Properties : Thiophene-containing compounds (e.g., ) often exhibit moderate melting points (100–150°C), suggesting the target may share similar thermal stability .
Biological Activity
N'-[2-(benzenesulfonyl)-2-(thiophen-2-yl)ethyl]-N-(2-hydroxyethyl)ethanediamide is a complex organic compound that exhibits significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. This article provides an overview of its synthesis, biological mechanisms, and potential therapeutic applications, supported by relevant data tables and research findings.
Chemical Structure and Synthesis
The compound features a sulfonamide group, a thiophene moiety, and an ethanediamide functional group. The general structure can be represented as follows:
The synthesis typically involves the formation of amides and sulfonamides through methods such as:
- Coupling agents : Using agents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to facilitate the reaction.
- Solvent selection : Common solvents include dimethylformamide (DMF) or dichloromethane.
- Temperature control : Maintaining specific temperatures to optimize yield.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Preliminary studies suggest that it may modulate inflammatory responses and inhibit tumor growth through the following mechanisms:
- Enzyme inhibition : The compound may inhibit enzymes involved in inflammatory pathways.
- Receptor interaction : It might interact with specific receptors that play a role in cancer progression.
Research Findings
Recent studies have highlighted the compound's potential effectiveness against various cancer cell lines and inflammatory conditions. Below is a summary of key findings from relevant studies:
Case Study 1: Antitumor Activity
In vitro assays were conducted on the MCF-7 breast adenocarcinoma cell line, where this compound demonstrated a dose-dependent reduction in cell viability, indicating its potential as an antitumor agent.
Case Study 2: Inflammatory Response Modulation
Another study focused on the compound's ability to reduce pro-inflammatory cytokines in models of acute inflammation. Results indicated a significant decrease in TNF-alpha and IL-6 levels, suggesting its role in managing inflammatory diseases.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
